(4E)-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-ylhydrazinylidene)pyrazol-3-one
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Overview
Description
Compound “(4E)-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-ylhydrazinylidene)pyrazol-3-one” is a chemical entity with a unique structure and properties. It is often used in various scientific research and industrial applications due to its reactivity and versatility. The compound’s molecular structure allows it to participate in a wide range of chemical reactions, making it valuable in synthetic chemistry and other fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “(4E)-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-ylhydrazinylidene)pyrazol-3-one” typically involves multiple steps, starting from readily available precursors. The reaction conditions often require specific temperatures, pressures, and catalysts to ensure high yield and purity. For instance, one common synthetic route involves the reaction of a halogenated hydrocarbon with a protective indole under the action of a manganese catalyst and magnesium metal .
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves continuous flow reactors and automated systems to control the reaction parameters precisely. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Compound “(4E)-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-ylhydrazinylidene)pyrazol-3-one” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by its functional groups, which can interact with different reagents under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize compound “this compound” under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound, often in anhydrous solvents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide, typically in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Compound “(4E)-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-ylhydrazinylidene)pyrazol-3-one” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which compound “(4E)-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-ylhydrazinylidene)pyrazol-3-one” exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the context of its use, such as in medicinal chemistry or industrial applications.
Comparison with Similar Compounds
CID 2632: A cephalosporin antibiotic with similar structural features.
CID 6540461: Another cephalosporin with comparable biological activity.
CID 5362065: A β-lactam antibiotic with a similar mechanism of action.
CID 5479530: Also a cephalosporin, used for its antibacterial properties
Uniqueness: Compound “(4E)-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-ylhydrazinylidene)pyrazol-3-one” stands out due to its specific reactivity and versatility in various chemical reactions Its ability to undergo multiple types of reactions under different conditions makes it a valuable tool in synthetic chemistry and other fields
Properties
IUPAC Name |
(4E)-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-ylhydrazinylidene)pyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N6OS2/c28-19-18(24-25-20-22-11-12-29-20)17(15-9-5-2-6-10-15)26-27(19)21-23-16(13-30-21)14-7-3-1-4-8-14/h1-13H,(H,22,25)/b24-18+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVZVVOQWWCVPP-HKOYGPOVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=NNC4=NC=CS4)C(=N3)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)/C(=N/NC4=NC=CS4)/C(=N3)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N6OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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